1-(But-3-yn-1-yl)pyrrolidine
Description
Overview of Pyrrolidine (B122466) Heterocycles in Organic Synthesis
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a foundational structure in organic and medicinal chemistry. tandfonline.comresearchgate.net Also known as tetrahydropyrrole, this cyclic secondary amine is a versatile building block found in a vast array of natural products, pharmaceuticals, and biologically active compounds. tandfonline.comresearchgate.netwikipedia.org Its prevalence stems from its unique structural and chemical properties, which allow for diverse functionalization at various positions on the ring. tandfonline.com
In nature, the pyrrolidine scaffold is a core component of numerous alkaloids, such as nicotine (B1678760) and hygrine, and is also found in the amino acids proline and hydroxyproline. wikipedia.org This natural abundance has inspired chemists to incorporate the pyrrolidine moiety into synthetic molecules, leading to the development of a wide range of drugs with diverse therapeutic applications. For instance, drugs like procyclidine (B1679153) and bepridil (B108811) feature the pyrrolidine ring, and it forms the basis for the racetam family of nootropic compounds. wikipedia.org
The significance of pyrrolidines in organic synthesis extends to their use as chiral auxiliaries, ligands for asymmetric catalysis, and key intermediates in the construction of more complex molecular architectures. researchgate.net The development of stereoselective methods for the synthesis of substituted pyrrolidines is a particularly active area of research, as the stereochemistry of the pyrrolidine ring often plays a crucial role in the biological activity of the final compound. Multicomponent reactions, cycloaddition reactions, and various catalytic processes have been developed to afford a wide range of functionalized pyrrolidine derivatives. tandfonline.com
Significance of Alkyne Functionalization in Nitrogen-Containing Heterocycles
The introduction of an alkyne functional group onto a nitrogen-containing heterocycle, such as pyrrolidine, imparts a rich and versatile reactivity profile to the molecule. rsc.org Alkynes are highly valuable in organic synthesis due to the triple bond's ability to participate in a wide array of chemical transformations. rsc.org This functionalization opens up numerous avenues for molecular elaboration and the construction of complex heterocyclic systems. researchgate.net
One of the most prominent applications of alkynes in this context is their use in transition metal-catalyzed reactions. rsc.org Metals such as palladium, rhodium, copper, and gold can activate the C-H bond of a terminal alkyne or the triple bond itself, facilitating a variety of coupling and cyclization reactions. rsc.orgnih.gov These methodologies allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted and fused heterocyclic structures. rsc.orgresearchgate.net For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the straightforward linkage of alkyne-functionalized heterocycles to other molecules with high efficiency and selectivity. csic.es
Furthermore, the alkyne moiety can serve as a synthetic precursor to other functional groups. For example, the triple bond can be reduced to either a cis- or trans-alkene, or fully saturated to an alkane, providing control over the geometry and saturation of the resulting molecule. evitachem.com The alkyne can also participate in hydration reactions to yield ketones or be used in various addition reactions to introduce a range of substituents. The presence of the nitrogen atom in the heterocycle can also influence the reactivity of the alkyne, leading to unique intramolecular cyclization pathways and rearrangements. researchgate.net
Contextualizing 1-(But-3-yn-1-yl)pyrrolidine within N-Alkynylpyrrolidine Chemistry
This compound is a specific example of an N-alkynylpyrrolidine, a class of compounds characterized by a pyrrolidine ring with an alkyne-containing substituent attached to the nitrogen atom. evitachem.com This particular molecule features a but-3-yn-1-yl group, which is a four-carbon chain with a terminal alkyne. evitachem.com The presence of both the pyrrolidine ring and the terminal alkyne makes it a bifunctional molecule with potential applications as a building block in organic synthesis. evitachem.com
The synthesis of this compound can be achieved through standard synthetic methods, such as the nucleophilic substitution reaction between pyrrolidine and a suitable butynyl halide, like but-3-yn-1-yl bromide. evitachem.com This reaction typically proceeds under basic conditions. evitachem.com
Within the broader context of N-alkynylpyrrolidine chemistry, this compound serves as a versatile intermediate. The terminal alkyne is available for a variety of chemical modifications, including those mentioned previously, such as click chemistry, metal-catalyzed cross-coupling reactions, and reductions. csic.esevitachem.com The pyrrolidine nitrogen atom retains its basic and nucleophilic character, allowing for further reactions at this position. evitachem.com
Research into N-alkynylpyrrolidines often focuses on their utility in constructing more complex molecules, including those with potential biological activity. For example, the alkyne can act as a handle for attaching the pyrrolidine moiety to larger scaffolds or for participating in intramolecular cyclizations to form fused or bridged ring systems. The development of efficient synthetic routes to functionalized pyrrolidines, including N-alkynyl derivatives, is crucial for advancing drug discovery and materials science. tandfonline.comrsc.org
Structure
3D Structure
Properties
IUPAC Name |
1-but-3-ynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-3-6-9-7-4-5-8-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEOGMWEZOBOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729414 | |
| Record name | 1-(But-3-yn-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14731-40-9 | |
| Record name | 1-(But-3-yn-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 but 3 Yn 1 Yl Pyrrolidine and Analogous N Alkynylpyrrolidines
Direct Synthetic Routes to N-Alkynylpyrrolidines
These methods utilize pyrrolidine (B122466) as a starting material and focus on forming the nitrogen-carbon bond to introduce the alkynyl moiety.
A primary and straightforward method for synthesizing 1-(But-3-yn-1-yl)pyrrolidine is through the nucleophilic substitution reaction of pyrrolidine. evitachem.com The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkyne-containing substrate.
A common route involves the reaction of pyrrolidine with a halo-alkyne, such as but-3-yn-1-yl bromide or a related tosylate. evitachem.com This reaction proceeds via a classic SN2 mechanism. The basicity and nucleophilicity of the pyrrolidine nitrogen are crucial for the reaction's success. acs.org To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base is typically required.
Key Features of Nucleophilic Alkylation:
Reactants : Pyrrolidine (nucleophile) and an alkyl halide or sulfonate containing a terminal alkyne (e.g., 4-bromobut-1-yne, but-3-yn-1-yl tosylate).
Conditions : The reaction is often carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724), in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. evitachem.comresearchgate.net
Mechanism : The lone pair of electrons on the pyrrolidine nitrogen attacks the electrophilic carbon attached to the leaving group, displacing it and forming the new C-N bond.
The table below summarizes typical conditions for this synthetic approach.
| Nucleophile | Electrophile | Base | Solvent | Typical Outcome |
| Pyrrolidine | But-3-yn-1-yl bromide | Potassium Carbonate | Tetrahydrofuran (THF) | Formation of this compound evitachem.com |
| Pyrrolidine | Propargyl Bromide | Potassium Carbonate | Acetonitrile | Formation of N-propargylpyrrolidine |
| Pyrrolidine | Alkynyl Iodides | n-BuLi (for deprotonation of terminal alkyne, followed by alkyl halide) | Tetrahydrofuran (THF) | General method for alkylating alkynes researchgate.net |
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-heteroatom bonds, including C-N bonds. umb.edu The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example used for coupling amines with aryl or vinyl halides/triflates. orgsyn.org
While this method is exceptionally versatile for creating N-aryl and N-vinyl pyrrolidines, its application for the direct coupling of pyrrolidine with an sp³-hybridized carbon, as in an alkynyl halide like 4-halobut-1-yne, is less common. The mechanism of these reactions typically involves three key steps: oxidative addition, transmetalation (in the case of Suzuki coupling) or amine coordination/deprotonation, and reductive elimination. umb.edulibretexts.org
For the synthesis of N-alkynylpyrrolidines, a more relevant cross-coupling strategy is the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides. While not a direct method for N-alkylation, it is fundamental in synthesizing more complex precursors that might be used in subsequent cyclization reactions.
| Coupling Reaction | Catalyst/Ligand | Reactants | Bond Formed | Relevance to N-Alkynylpyrrolidines |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / CM-phos | Aryl Mesylate + Amine | C(sp²)-N | Primarily for N-aryl pyrrolidines; less direct for N-alkyl chains. orgsyn.org |
| Suzuki-Miyaura Coupling | Palladium Catalyst | Organoboron Compound + Halide | C-C | Used to build carbon skeletons of precursors, not the direct C-N bond to the alkyne. libretexts.org |
Metal-Catalyzed Pyrrolidine Formation and N-Functionalization
These advanced strategies construct the pyrrolidine ring from acyclic precursors, often through intramolecular cyclization reactions facilitated by a metal catalyst.
A novel approach for synthesizing complex pyrrolidine derivatives involves a relay catalysis system using both a platinum catalyst and a Brønsted acid. nih.govmdpi.com This cascade reaction typically starts with an N-Boc-protected aminoalkyne, which undergoes a platinum-catalyzed cycloisomerization. researchgate.net The resulting intermediate is then activated by a Brønsted acid (like triflic acid), which promotes a nucleophilic attack by an alkene or alkyne present in the reaction mixture. nih.gov This process allows for the one-pot construction of highly substituted and bicyclic pyrrolidine structures. nih.govgrafiati.com
The mechanism is believed to proceed as follows:
Pt-Catalyzed Cycloisomerization : The platinum catalyst activates the alkyne of the N-Boc-aminoalkyne, facilitating an intramolecular attack by the nitrogen atom to form a cyclic intermediate. nih.gov
Brønsted Acid-Promoted Addition : Triflic acid protonates an intermediate, leading to a cationic species that is susceptible to nucleophilic attack by an external alkene or alkyne. nih.govresearchgate.net
Trapping : The reaction is terminated by the trapping of the resulting cation by the Boc-protecting group, leading to the final polycyclic pyrrolidine product. nih.gov
Palladium catalysis is highly effective for the intramolecular amination of C-H bonds, providing a direct route to pyrrolidines from appropriately designed acyclic amine precursors. organic-chemistry.orgnih.gov This method involves the activation of a typically unreactive C(sp³)-H bond at the δ-position relative to the nitrogen atom, leading to the formation of the five-membered pyrrolidine ring. organic-chemistry.org
These reactions often use a directing group, such as a picolinamide (B142947) (PA) group attached to the amine, to position the palladium catalyst correctly for C-H activation. nih.gov The catalytic cycle is thought to involve a Pd(II)/Pd(IV) pathway. organic-chemistry.org This strategy has been successfully applied to synthesize a range of pyrrolidines, indolines, and even more complex azabicyclic scaffolds with high efficiency and selectivity. organic-chemistry.orgacs.orguwindsor.ca
The table below showcases the versatility of this method.
| Substrate Type | Catalyst System | Key Transformation | Product | Ref. |
| Picolinamide (PA) protected amine | Pd(OAc)₂ / PhI(OAc)₂ | Intramolecular amination of δ-C(sp³)–H bond | Pyrrolidine | organic-chemistry.orgnih.gov |
| Aliphatic cycloalkyl amines | Palladium Catalyst | Intramolecular amination of δ C(sp³)–H bond | Azabicyclo[3.2.1] products | acs.org |
| Conjugated Dienes with amine | Hybrid Palladium Catalyst | Intramolecular gem-difluoroalkylamination | Functionalized Pyrrolidines | acs.org |
Rhodium(III) catalysis offers a distinct pathway to pyrrolidines through formal cycloaddition reactions. One notable method is a formal [4+1] cycloaddition that combines unactivated terminal alkenes (as the four-carbon source) with a nitrene source (providing the nitrogen atom). nih.govnih.gov
The proposed mechanism for this transformation is not a direct cycloaddition but rather a two-step sequence:
Rh(III)-Catalyzed Aziridination : The rhodium catalyst facilitates the reaction between the alkene and the nitrene source to form an aziridine (B145994) intermediate. nih.gov
Acid-Promoted Ring Expansion : In the presence of an acid, the aziridine ring undergoes rearrangement and expansion to yield the thermodynamically more stable five-membered pyrrolidine ring. nih.gov
This method is particularly effective for the diastereoselective synthesis of spiro-pyrrolidines. nih.govnih.gov Another approach involves the Rh(I)-catalyzed [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with monoalkynes, which serves as a direct route to fused pyrrolidine systems like isoindolines. rsc.org
Copper-Catalyzed [3+2] Cycloaddition for Substituted Pyrrolidines
A robust method for synthesizing multifunctionalized pyrrolidines involves the copper-catalyzed diastereoselective [3+2] cycloaddition of azomethine ylides with nitroalkenes. nih.govrsc.org This approach is particularly effective for creating complex substitution patterns on the pyrrolidine ring.
Research has demonstrated that this reaction can proceed with high efficiency and diastereoselectivity, yielding a variety of substituted pyrrolidines. nih.govrsc.org For instance, the reaction between various nitroalkenes and azomethine ylides in the presence of a copper catalyst, such as copper(II) triflate (Cu(OTf)₂), leads to the formation of the corresponding pyrrolidine derivatives in good to excellent yields. rsc.orgresearchgate.net The versatility of this method is highlighted by its successful application in the synthesis of novel β-fluoro-β-nitropyrrolidines. nih.govrsc.org
The reaction conditions are typically mild, and the catalyst loading can be as low as 5 mol%. rsc.org Silver triflate has also been shown to be an effective catalyst for this transformation. rsc.org The resulting pyrrolidines can undergo further transformations, such as oxidative aromatization to pyrroles, showcasing the synthetic utility of the products. nih.govrsc.org
Table 1: Copper-Catalyzed [3+2] Cycloaddition of Nitroalkenes and Azomethine Ylides rsc.orgresearchgate.net
| Entry | Nitroalkene | Azomethine Ylide Precursor | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (endo/exo) |
| 1 | 1-Nitro-2-phenylethene | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Cu(OTf)₂ (10) | 88 | >95:5 |
| 2 | 2-Nitroprop-1-ene | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Cu(OTf)₂ (10) | 75 | >95:5 |
| 3 | (2-Nitrovinyl)benzene | Glycine methyl ester hydrochloride | Cu(OAc)₂ (5) | 90 | 9:1 |
| 4 | 1-Nitro-2-(p-tolyl)ethene | N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine | Cu(CH₃CN)₄BF₄ (10) | 86 | >20:1 |
Note: This table is a representative summary of findings and specific conditions and results may vary based on the full scope of the cited research.
Cobalt-Catalyzed Semihydrogenation involving N-(but-3-yn-1-yl)sulfonamides
Cobalt-catalyzed reactions have emerged as a powerful tool for the stereoselective semihydrogenation of alkynes, offering a pathway to both E- and Z-alkenes. nih.govrsc.org This methodology is relevant to the synthesis of analogues of this compound, particularly in the context of modifying the alkynyl side chain.
A study focused on the cobalt-catalyzed semihydrogenation of terminal alkynes, using N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide as a substrate, demonstrated the influence of novel PNP pincer ligands. sioc-journal.cn The choice of ligand, particularly those with a pyridine (B92270) skeleton and electron-withdrawing substituents, was found to promote the migratory semihydrogenation, leading predominantly to the E-2-alkene. sioc-journal.cn
The optimal conditions for this transformation were identified as using CoCl₂, a specific PNP pincer ligand (L5b), SiH(OMe)₃ as the silane, and trifluoroacetic acid in THF. sioc-journal.cn This method was successfully applied to a range of terminal alkynes. sioc-journal.cn
Table 2: Cobalt-Catalyzed Migratory Semihydrogenation of N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide sioc-journal.cn
| Entry | Catalyst System | Silane | Solvent | Product | Selectivity (E/Z) |
| 1 | CoCl₂ / L5b | SiH(OMe)₃ | THF | E-N-(but-2-en-1-yl)-4-methylbenzenesulfonamide | Predominantly E |
Note: This table is based on the specific findings for the substrate N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide.
Gold(I)-Catalyzed Cyclizations to Spiro-Pyrrolidine Scaffolds
Gold(I) catalysts have proven to be exceptionally effective in mediating intramolecular cyclizations to form complex molecular architectures, including spiro-pyrrolidine scaffolds. researchgate.netresearchgate.net These reactions often proceed under mild conditions with high efficiency.
One notable application is the gold-catalyzed intramolecular tandem cyclization of indole-ynamides, which can lead to the formation of tetracyclic spiro-pyrrolidinoindolines. researchgate.net The reaction outcome can be controlled by the reaction conditions; in the presence of BF₃·Et₂O, the reaction can be directed to produce tricyclic spiro-pyrrolidinoindoline-based enones. researchgate.net This approach provides a diastereoselective route to structurally diverse polycyclic pyrrolidinoindolines. researchgate.net
Furthermore, gold(I) catalysts, in combination with organocatalysts, have been utilized in one-pot sequential Mannich/hydroamination reactions to synthesize spiro[pyrrolidin-3,2′-oxindole] derivatives with excellent enantioselectivities. acs.org The gold catalyst facilitates the hydroamination step, leading to the formation of the pyrrolidine ring.
Table 3: Gold(I)-Catalyzed Synthesis of Spiro-Pyrrolidine Derivatives researchgate.netacs.org
| Entry | Substrate | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Indole-ynamide | [JohnPhosAu(MeCN)]SbF₆ | Tetracyclic spiro-pyrrolidinoindoline | High | N/A |
| 2 | Indole-ynamide | AuCl₃ / BF₃·Et₂O | Tricyclic spiro-pyrrolidinoindoline-based enone | Good | N/A |
| 3 | Isatin-derived imine and alkyne | Chiral Phosphoric Acid / AuCl | Spiro[pyrrolidin-3,2′-oxindole] | up to 91 | up to 97 |
Note: N/A indicates data that was not applicable or not provided in the summarized sources.
Transition-Metal-Free Synthetic Protocols for Pyrrolidine Ring Systems
While transition metals offer powerful catalytic cycles for pyrrolidine synthesis, the development of metal-free alternatives is a significant area of research, driven by the desire for more sustainable and cost-effective methods. researchgate.net
Hydroamination/Reduction of Unactivated Alkynes
A transition-metal-free approach for the intramolecular hydroamination/reduction of unactivated alkynes has been developed using a simple catalytic system of triethylsilane (Et₃SiH) and a catalytic amount of iodine (I₂). organic-chemistry.org This method allows for the synthesis of 2,4- and 2,5-disubstituted pyrrolidines at room temperature with high diastereoselectivity. organic-chemistry.orgorganic-chemistry.org
The reaction is believed to proceed through the electrophilic activation of the alkyne by the iodine catalyst, followed by intramolecular attack of the amine and subsequent reduction of the resulting enamine intermediate by the silane. nii.ac.jp This one-pot procedure is operationally simple and provides access to saturated N-protected cyclic amines. nii.ac.jp
Lewis Acid-Mediated Reductive Hydroamination Cascades
Lewis acids can effectively mediate the stereoselective synthesis of pyrrolidines through a reductive hydroamination cascade of enynyl amines. acs.orgorganic-chemistry.org This metal-free method has been successfully applied to the synthesis of various pyrrolidine and piperidine (B6355638) alkaloids. acs.orgnih.govacs.org
The process typically involves the use of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to promote a 5-endo-dig cyclization of the enynyl amine. acs.orgorganic-chemistry.org The resulting intermediate is then reduced in situ by a reductant like triethylsilane (Et₃SiH). organic-chemistry.org This strategy has proven to be highly diastereoselective and has been used in the total synthesis of several natural products. acs.orgorganic-chemistry.orgnih.gov Optimization studies have shown that for pyrrolidine synthesis, a catalytic amount (10 mol%) of TMSOTf is often sufficient. organic-chemistry.org
Table 4: Lewis Acid-Mediated Reductive Hydroamination for Pyrrolidine Synthesis acs.orgorganic-chemistry.org
| Entry | Substrate | Lewis Acid (mol%) | Reductant | Diastereomeric Ratio (cis/trans) | Yield (%) |
| 1 | Enynyl Amine | TMSOTf (10) | Et₃SiH | >95:5 | 85 |
| 2 | Enynyl Amine with Isopropyl group | TMSOTf (10) | Et₃SiH | >95:5 | 82 |
| 3 | Enynyl Amine with Cyclohexyl group | TMSOTf (10) | Et₃SiH | >95:5 | 78 |
Note: This table represents a summary of the general findings. Specific substrates and conditions may lead to different results.
Intramolecular Amination via Organoboronates
A novel and highly stereospecific method for the formation of azacycles, including pyrrolidines, involves the intramolecular amination of organoboronates. acs.orgorganic-chemistry.org This reaction proceeds through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.orgacs.orgorganic-chemistry.org
This method is notable for its ability to form enantiomerically enriched azacycles with high stereospecificity. acs.org The process can be applied to the synthesis of azetidines, pyrrolidines, and piperidines. organic-chemistry.orgacs.orgorganic-chemistry.org Furthermore, the use of bis(boronates) allows for site-selective amination, leading to the formation of boronate-containing azacycles, which can be valuable for further synthetic transformations. acs.org This approach has been highlighted in the synthesis of piperidine derivatives as well. mdpi.com
Direct C(sp3)-H Amination for Pyrrolidine Synthesis
Direct C(sp3)-H amination represents a powerful and atom-economical strategy for constructing pyrrolidine rings by forming a C-N bond from a C-H bond. This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. The Hofmann-Löffler reaction is a classic example of this type of transformation, and modern advancements have expanded its scope and efficiency. thieme.de
Recent research has focused on transition-metal-free conditions for these cyclizations. For instance, employing molecular iodine (I2) as the sole oxidant allows for the direct δ-amination of sp3 C-H bonds in readily available substrates, providing efficient access to pyrrolidines. organic-chemistry.org Another approach utilizes a copper catalyst for the intramolecular amination of remote, unactivated C(sp3)-H bonds, which proceeds under mild conditions with high regio- and chemoselectivity. organic-chemistry.org
The mechanism often involves the generation of a nitrogen-centered radical which then abstracts a hydrogen atom from a δ-carbon, followed by radical recombination to form the pyrrolidine ring. Catalytic systems, including those based on iron and palladium, have been developed to facilitate this process, often involving a metal-bound nitrene species that inserts into a C(sp3)-H bond. acs.org These methods are particularly appealing for synthesizing complex molecules due to their high functional group tolerance. acs.orgresearchgate.net
While direct application to substrates already containing a butynyl group can be challenging due to potential side reactions with the alkyne, this method is highly effective for creating the core pyrrolidine structure. The N-butynyl group can be introduced in a subsequent step.
Table 1: Examples of Catalysts and Conditions for Direct C(sp3)-H Amination
| Catalyst System | Oxidant/Conditions | Substrate Type | Key Features |
| Iron(III) with redox-active ligand | Boc2O | Aliphatic azides | Air-stable catalyst, recyclable. acs.org |
| Copper(I) | Not specified | N-fluoroamides | Tolerates various functional groups, complete regioselectivity. organic-chemistry.orgresearchgate.net |
| None (Metal-free) | I2 | Sulfonamides | Operationally simple, uses inexpensive oxidant. organic-chemistry.org |
| Rhodium(II) | O-benzoylhydroxylamines | Alkyl chains | Utilizes nitrene precursors for cyclization. organic-chemistry.org |
Photo-promoted Ring Contraction Reactions of Pyridines
A novel and promising route to pyrrolidine derivatives involves the photochemical ring contraction of pyridines. nih.gov Pyridines are abundant and inexpensive chemical feedstocks, making this strategy highly attractive for large-scale synthesis. nih.gov
Recent studies have demonstrated that irradiating pyridines in the presence of a silylborane can induce a ring contraction to yield pyrrolidine derivatives. nih.govresearchgate.net This photo-promoted process proceeds through several key intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. nih.govnih.gov The reaction ultimately produces a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a versatile synthon for a variety of functionalized pyrrolidines. nih.govnih.gov
The reaction exhibits a broad substrate scope and high functional group compatibility. nih.gov While this method does not directly yield N-alkynylpyrrolidines, the resulting bicyclic products can be further manipulated to introduce the desired N-substituent, such as the but-3-yn-1-yl group, through standard alkylation procedures after ring opening. Early examples of pyridine photochemistry, such as the reaction of N-methylpyridinium salts in water, also showed the formation of aziridine derivatives, highlighting the potential for skeletal rearrangements under photochemical conditions. nih.gov
Table 2: Key Features of Photo-promoted Pyridine Ring Contraction
| Reagent | Intermediate Skeletons | Final Product Type | Advantages |
| Silylborane | 2-Silyl-1,2-dihydropyridine, Vinylazomethine ylide | 2-Azabicyclo[3.1.0]hex-3-ene | Uses abundant starting materials, high functional group tolerance. nih.govresearchgate.netnih.gov |
Multicomponent Reactions for Pyrrolidine Scaffolds incorporating Alkynes
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. tandfonline.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.com
Several MCRs have been developed for the synthesis of pyrrolidine scaffolds, with some specifically designed to incorporate alkyne functionalities. A notable example is the copper-catalyzed three-component reaction of a ω-chloro ketone, a primary amine, and a terminal alkyne. acs.org This process involves the in situ generation of a cyclic ketiminium species, which then undergoes nucleophilic attack by the copper acetylide. This method is effective for creating 2-alkynyl-substituted pyrrolidines.
Another powerful MCR is the [3+2] cycloaddition of azomethine ylides with dipolarophiles, such as alkynes. tandfonline.com Azomethine ylides can be generated in situ from the condensation of an aldehyde and an amino acid, and their subsequent reaction with an alkyne directly furnishes a pyrrolidine ring with an alkenyl or other group derived from the alkyne. While this doesn't directly install a butynyl group, it demonstrates the principle of incorporating unsaturated moieties during the ring-forming step. tandfonline.commdpi.com
These MCR strategies offer a direct and convergent route to highly substituted pyrrolidines, including those bearing alkyne side chains, making them valuable for creating libraries of compounds for various applications. acs.org
Table 3: Examples of Multicomponent Reactions for Pyrrolidine Synthesis
| Reaction Type | Components | Catalyst/Conditions | Product Feature |
| A3 Coupling Variant | ω-Chloro ketone, Primary amine, Terminal alkyne | Copper(I) | 2-Alkynylpyrrolidine. acs.org |
| 1,3-Dipolar Cycloaddition | Aldehyde, Amino acid, Alkyne | Heat or catalyst | Polysubstituted pyrrolidine. tandfonline.com |
| [3+2] Cycloaddition | Isatin, Tetrahydroisoquinoline, Terminal alkyne | Benzoic acid | Fused pyrrolidine systems. acs.org |
Synthetic Strategies from Cyclic Precursors and Pyrrolidine Ring Formation
The synthesis of pyrrolidine-containing molecules, including many pharmaceuticals, often starts from readily available cyclic precursors like proline and 4-hydroxyproline. nih.gov These chiral building blocks provide a convenient entry to enantiomerically pure pyrrolidine derivatives.
A common strategy involves the modification of these precursors. For instance, chiral non-racemic polyhydroxylated cyclic nitrones, derived from carbohydrates, can undergo nucleophilic addition with ethynyl (B1212043) or propargyl Grignard reagents. unizar.es This reaction effectively installs an alkyne moiety onto a pre-existing, highly functionalized pyrrolidine precursor framework. The ethynylation of these nitrones often proceeds with excellent diastereoselectivity. unizar.es
Another approach involves the formation of the pyrrolidine ring from an acyclic precursor through a cyclization step. An enantioselective synthesis of the antibiotic Anisomycin, for example, features a key cyclization of an acyclic amino alcohol using a base like sodium hydride (NaH) to form the Boc-protected pyrrolidine ring. nih.gov Similarly, cascade reactions involving a [1,n]-hydrogen transfer followed by cyclization can transform acyclic substrates into pyrrolidine rings under thermal or catalytic conditions. wiley.com
For the specific synthesis of this compound, a straightforward and widely used method is the direct N-alkylation of pyrrolidine itself. This involves a nucleophilic substitution reaction between pyrrolidine and a suitable four-carbon electrophile containing a terminal alkyne, such as but-3-yn-1-yl bromide, often in the presence of a base like potassium carbonate. evitachem.com
Reactivity and Mechanistic Investigations of 1 but 3 Yn 1 Yl Pyrrolidine and Its Structural Motifs
Reactions of the Terminal Alkyne Functionality
The terminal alkyne group of 1-(but-3-yn-1-yl)pyrrolidine is a key site for various addition and coupling reactions.
Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) with the Butynyl Group
The terminal alkyne of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org This reaction provides a highly efficient and reliable method for covalently linking the butynylpyrrolidine moiety to molecules containing an azide (B81097) group, forming a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.net The CuAAC reaction is known for its high selectivity, broad functional group tolerance, and mild reaction conditions. researchgate.netacs.org The resulting triazole linker is not merely a passive connector; it can play a crucial role in the properties of the final molecule. For instance, a 1,2,3-triazole ring formed via CuAAC has been shown to be a key structural element for high catalytic activity and enantioselectivity in polymer-supported organocatalysts. acs.org The reaction's efficiency can be influenced by the nature of the alkyne substrate; for example, the inclusion of amino groups adjacent to the ethynyl (B1212043) group can increase its reactivity in CuAAC. mdpi.com
The general scheme for the CuAAC reaction involving this compound is as follows:
Scheme 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition of this compound.
Different copper(I) sources can be utilized, including copper(I) salts like bromide and acetate, as well as complexes such as [Cu(CH3CN)4]PF6. nih.gov The use of a reducing agent like sodium ascorbate (B8700270) is common when starting with a copper(II) salt to generate the active copper(I) species in situ. nih.gov
Hydrofunctionalization Reactions of the Alkyne
The terminal alkyne of this compound can undergo various hydrofunctionalization reactions, where an H-X molecule adds across the triple bond. A key example is hydroamination, which can be catalyzed by various metals. mdma.ch
Hydroamination:
Metal-catalyzed hydroamination of the alkyne can lead to the formation of enamines or imines. mdma.ch The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is often dependent on the choice of catalyst. For instance, rhodium catalysts have shown good regioselectivity for the anti-Markovnikov hydroamination of terminal alkynes. nih.gov The reaction typically proceeds via the formation of a metal amide, which then undergoes regioselective insertion of the alkyne. mdma.ch
| Catalyst System | Substrate Scope | Regioselectivity | Conditions | Reference |
| Lanthanide complexes | Terminal alkynes and aliphatic amines | Generally high | Varies with metal | mdma.ch |
| Rhodium complexes | Terminal alkynes and secondary amines | Anti-Markovnikov | Typically mild | nih.gov |
| Copper complexes | Terminal alkynes and primary amines | High yield | 100°C | nih.gov |
Reactivity of the Pyrrolidine (B122466) Nitrogen
The nitrogen atom within the pyrrolidine ring of this compound is a nucleophilic center, and its reactivity is a defining characteristic of the molecule. chemicalbook.com
Nucleophilic Character and its Modulation by Solvent Systems
The lone pair of electrons on the nitrogen atom imparts significant nucleophilicity to the pyrrolidine ring. chemicalbook.com This nucleophilic character is, however, not static and can be significantly influenced by the solvent system. rsc.orgnih.gov
Studies on pyrrolidine have shown that its nucleophilicity is highly dependent on the solvent environment. rsc.orgnih.gov In protic solvents like methanol (B129727), the nitrogen's lone pair can form strong hydrogen bonds, which reduces its availability for nucleophilic attack. rsc.org This solvation effect leads to a decrease in nucleophilicity. rsc.orgrsc.org Conversely, in aprotic solvents like acetonitrile (B52724), the nucleophilicity of pyrrolidine is enhanced. rsc.orgnih.gov
A study investigating the nucleophilicity of pyrrolidine in methanol-acetonitrile mixtures demonstrated a range of nucleophilicity parameters (N) from 15.72 in pure methanol to 18.32 in pure acetonitrile. nih.govrsc.org The nucleophilicity was found to change linearly with the acetonitrile content up to 60% by volume, after which the relationship becomes non-linear. rsc.orgnih.gov This highlights the critical role of solvent choice in modulating the reactivity of the pyrrolidine nitrogen.
Nucleophilicity of Pyrrolidine in Methanol-Acetonitrile Mixtures:
| % CH3CN (v/v) | Nucleophilicity Parameter (N) |
| 0 | 15.72 |
| 20 | 16.34 |
| 40 | 16.96 |
| 60 | 17.58 |
| 80 | 18.05 |
| 100 | 18.32 |
| Data sourced from studies on pyrrolidine nucleophilicity. rsc.orgnih.govrsc.org |
Participation in Named Organic Reactions (e.g., Michael Addition, Condensation)
The nucleophilic pyrrolidine moiety can act as a catalyst or a reactant in several named organic reactions.
Michael Addition:
Pyrrolidine and its derivatives are effective organocatalysts for the asymmetric Michael addition of ketones and aldehydes to nitroolefins. acs.orgrsc.orgrsc.org The reaction proceeds through the formation of an enamine intermediate from the ketone/aldehyde and the pyrrolidine catalyst. This enamine then attacks the nitroolefin. researchgate.net The stereoselectivity of the reaction can be controlled by the steric environment of the pyrrolidine catalyst. rsc.org Novel bifunctional pyrrolidine-based organocatalysts have been developed that show high catalytic efficiency and stereoselectivity in these reactions. rsc.org
Condensation Reactions:
Pyrrolidine is a well-known catalyst for condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, leading to the formation of carbon-carbon double bonds. researchgate.netbeilstein-journals.org The higher reactivity of a pyrrolidine-derived enamine compared to those from piperidine (B6355638) or morpholine (B109124) makes it a more efficient catalyst for these transformations. researchgate.net Three-component condensation reactions involving aldehydes, β-ketonitriles, and cyclic secondary amines like pyrrolidine have also been reported. mdpi.com
Intramolecular Cyclization and Rearrangement Pathways Involving the Butynylpyrrolidine Moiety
The presence of both a nucleophilic nitrogen and an electrophilic alkyne within the same molecule allows for a variety of intramolecular cyclization and rearrangement reactions, often catalyzed by transition metals, particularly gold. nih.govacs.orgpreprints.org
Gold(I) catalysts are highly effective in activating the alkyne of aminoalkynes towards nucleophilic attack by the tethered amine. nih.gov This leads to intramolecular hydroamination, a powerful tool for constructing nitrogen-containing heterocycles. nih.gov The cyclization of γ- and δ-aminoalkynes can afford pyrrolidine and piperidine derivatives, respectively. preprints.org
For instance, gold-catalyzed cyclization of 1,5-aminoalkynes in the presence of an electrophile like Selectfluor can lead to the formation of fluorinated pyrrolidines. beilstein-journals.org The proposed mechanism involves either the direct fluorination of an enamine intermediate formed after hydroamination or the oxidation of a vinyl gold(I) complex followed by reductive elimination. beilstein-journals.org
Examples of Gold-Catalyzed Cyclizations of Aminoalkynes:
| Starting Material | Catalyst | Product | Key Features | Reference |
| Amino-3-alkyn-2-ols | Gold(I) | Pyrroles | Dehydrative cyclization | nih.gov |
| (Z)-2-en-4-yn-1-ols | Gold(I) | Substituted pyrroles | Tandem amination/cycloisomerization | nih.gov |
| 1,5-Aminoalkyne | Gold(I)/Selectfluor | Fluorinated pyrrolidinol | Amino-hydroxyfluorination | beilstein-journals.org |
| γ-Aminoalkynes | Gold(I) | Pyrrolo[1,2-a]quinolines | Tandem cyclization with alkynes | preprints.org |
Furthermore, intramolecular cyclization can be part of cascade reactions. A one-pot strategy for the synthesis of tetrahydropyrido[4,3-b]indole scaffolds involves a sequential gold-catalyzed hydroamination/Pictet-Spengler cyclization of a 2-(4-aminobut-1-yn-1-yl)aniline derivative. preprints.org
Rearrangement pathways can also be observed. For example, heteroatom-promoted silylcarbocyclization (SiCAC) of butynylpyrrolidine with hydrosilanes, catalyzed by rhodium complexes, can lead to the formation of an indolizidine skeleton. mdpi-res.com
Mechanistic Elucidation of Catalyzed Transformations
The unique structural arrangement of this compound, featuring a terminal alkyne tethered to a pyrrolidine ring, makes it a versatile substrate for a variety of catalyzed transformations. Mechanistic studies have been crucial in understanding the reaction pathways, allowing for the development of efficient and selective syntheses of complex heterocyclic structures. These investigations are broadly categorized into metal-mediated processes and transition-metal-free reactions.
Studies on Metal-Mediated Cascade and Cycloaddition Processes
Transition metal catalysis provides a powerful tool for the construction of intricate molecular architectures from unsaturated precursors like this compound and its derivatives. rsc.org Catalysts based on rhodium, ruthenium, nickel, and palladium are particularly effective in promoting cascade reactions and cycloadditions, leading to the formation of fused pyrrolidine systems with high atom economy. rsc.orgacs.org
The [2+2+2] cycloaddition is a prominent transformation, enabling the one-step synthesis of highly substituted aromatic and heterocyclic compounds. rsc.org In the context of substrates analogous to this compound, such as nitrogen-linked 1,6-diynes (dipropargyl amines), these reactions provide a direct route to isoindoline (B1297411) derivatives (fused pyrrolidines). rsc.org The mechanism of these rhodium-catalyzed cycloadditions is thought to commence with the oxidative coupling of two alkyne units to the metal center, forming a rhodacyclopentadiene intermediate. Subsequent insertion of the third unsaturated partner (another alkyne or an alkene) into a rhodium-carbon bond, followed by reductive elimination, yields the final cycloadduct and regenerates the active catalyst. rsc.org
Ruthenium catalysts, such as [Cp*Ru(cod)Cl], have also demonstrated high efficiency and regioselectivity in [2+2+2] cycloadditions of unsymmetrical dipropargyl amines with terminal alkynes. rsc.org Similarly, nickel complexes, often in conjunction with N-heterocyclic carbene (NHC) ligands like SIPr, catalyze the cycloaddition of dipropargyl amines with partners such as nitriles to produce pyrrolidine-fused pyridines. rsc.org
Beyond [2+2+2] cycloadditions, gold and palladium catalysts are known to activate the alkyne moiety of ynamides and related structures towards various transformations. ulb.ac.benih.gov Gold catalysts, in particular, can activate alkynes for intramolecular attack by nucleophiles or trigger cycloisomerization cascades. ulb.ac.benih.gov Palladium-catalyzed processes often involve hydroamination or carbopalladation followed by cyclization to generate diverse heterocyclic scaffolds. acs.orgnih.gov For instance, palladium complexes can catalyze intramolecular hydroaminations of aminoalkynes, providing a valuable route to indole (B1671886) and pyrrolidine derivatives. acs.org
| Catalyst System | Reactants | Product Type | Yield | Reference |
|---|---|---|---|---|
| [Rh(cod)₂]BF₄ / rac-BINAP | Dipropargyl amine + Enol ether | Substituted Isoindoline | Good to Excellent | rsc.org |
| [Cp*Ru(cod)Cl] | Unsymmetrical dipropargyl amine + Terminal alkyne | Regioisomeric Isoindoline | Good | rsc.org |
| Ni(cod)₂ / SIPr | Dipropargyl amine + Benzonitrile | Pyrrolidine-fused Pyridine (B92270) | 78% | rsc.org |
| Ti(OiPr)₄ / ⁿBuLi | Dipropargyl amine + Internal alkyne | Substituted Isoindoline | 49% | rsc.org |
| [Ir(cod)Cl]₂ | Dipropargyl amine + Nitrile | Pyrrolidine-fused Pyridine | Efficient | rsc.org |
Investigations of Transition-Metal-Free Reaction Mechanisms
While metal catalysis is dominant, several transition-metal-free methods have been developed for the cyclization of alkynyl amines and related structures. These reactions often rely on the use of strong acids, iodine, or proceed through pericyclic pathways under thermal or photochemical conditions. rsc.orgorganic-chemistry.org
For example, Brønsted acids like trifluoromethanesulfonic acid (TfOH) can mediate [2+2+2] cycloadditions of ynamides with nitriles, providing access to tetra-substituted pyrimidines without the need for a metal catalyst. rsc.org Another notable transition-metal-free transformation is the intramolecular hydroamination/reduction of unactivated alkynes. This can be achieved using a combination of triethylsilane (Et₃SiH) and a catalytic amount of molecular iodine (I₂), yielding substituted pyrrolidines with high diastereoselectivity. organic-chemistry.org Mechanistic proposals for this reaction suggest an initial iodocyclization to form a vinyl iodide intermediate, which is then reduced by the silane.
The pyrrolidine ring itself can participate in transition-metal-free cycloadditions. Azomethine ylides, generated in situ from the condensation of pyrrolidine with aldehydes, can undergo intramolecular [3+2] cycloaddition reactions. acs.org This process, often facilitated by a carboxylic acid catalyst and dehydrating agents like molecular sieves, allows for the diastereoselective synthesis of complex polycyclic amine structures. acs.org The reaction cascade involves the functionalization of the α-C–H bond of the pyrrolidine ring to form the 1,3-dipole, which then reacts with a tethered dipolarophile. acs.org Studies with 2-substituted pyrrolidines have shown that these cycloadditions exhibit high regioselectivity, with a preference for the functionalization of the less sterically hindered secondary C-H bond. acs.org
| Reagents/Conditions | Reactants | Transformation | Product Type | Mechanistic Feature | Reference |
|---|---|---|---|---|---|
| Tf₂NH (cat.), Toluene, 90 °C | Ynamide + Oxadiazolone | [3+2] Cycloaddition | 4-Aminoimidazole | Formal metal-free cycloaddition. | rsc.org |
| I₂ (cat.), Et₃SiH | Unactivated Aminoalkyne | Hydroamination/Reduction | Substituted Pyrrolidine | Iodocyclization followed by reduction. | organic-chemistry.org |
| Benzoic Acid, Molecular Sieves | Pyrrolidine + Aldehyde with dipolarophile | [3+2] Cycloaddition | Polycyclic Amine | In situ generation of azomethine ylide. | acs.org |
| TfOH (cat.) | Ynamide + Nitrile | [2+2+2] Cycloaddition | Tetra-substituted Pyrimidine | Acid-mediated annulation. | rsc.org |
Role As a Building Block and Intermediate in Complex Chemical Synthesis
Precursor for Diversified Pyrrolidine (B122466) Derivatives
The terminal alkyne of 1-(but-3-yn-1-yl)pyrrolidine is a key handle for diversification. One of the most powerful methods for this is the three-component aldehyde-alkyne-amine (A3) coupling reaction. wikipedia.orglibretexts.org In this reaction, this compound can, in principle, react with an aldehyde and another amine to generate novel propargylamine derivatives. More commonly, a secondary amine like pyrrolidine itself is coupled with an aldehyde and a terminal alkyne. This reaction is highly efficient for creating complex amines with a propargyl group. nih.govajgreenchem.com The resulting propargylamines are valuable intermediates for the synthesis of nitrogen-containing heterocycles and other biologically active compounds. ajgreenchem.com
The reaction is typically catalyzed by copper or other transition metals and proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne. wikipedia.org The versatility of the A3 coupling allows for a wide range of aldehydes and amines to be used, leading to a vast library of diversified pyrrolidine derivatives.
| Aldehyde | Amine | Alkyne | Catalyst | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Benzaldehyde | Pyrrolidine | Phenylacetylene | CuBr | 90 | ajgreenchem.com |
| 4-Chlorobenzaldehyde | Pyrrolidine | Phenylacetylene | CuBr | 88 | ajgreenchem.com |
| 4-Methoxybenzaldehyde | Pyrrolidine | Phenylacetylene | CuBr | 85 | ajgreenchem.com |
| Butyraldehyde | Pyrrolidine | Phenylacetylene | CuBr | 82 | ajgreenchem.com |
Synthesis of Fused and Spiro-Heterocyclic Systems Incorporating the Butynylpyrrolidine Unit
The butynylpyrrolidine scaffold is an excellent precursor for constructing more rigid and sterically complex fused and spiro-heterocyclic systems. A powerful method for creating fused-ring systems is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. wikipedia.orgnih.gov
The intramolecular version of this reaction is particularly useful for building polycyclic molecules. For instance, a derivative of this compound, such as an N-allyl-N-(but-3-yn-1-yl)amide, could undergo an intramolecular Pauson-Khand reaction to yield a pyrrolidine-fused bicyclic cyclopentenone. Such reactions involving 4-aza-1,7-enynes have been shown to be effective in preparing polycyclic compounds containing both the pyrrolidine and cyclopentenone rings, which are important motifs in natural products. beilstein-journals.orgnih.gov
| Substrate (Aza-Enyne) | Catalyst/Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| N-Allyl-N-propargyl-p-toluenesulfonamide | Co₂(CO)₈, Toluene, 60 °C | Fused bicyclic cyclopentenone | 75 | beilstein-journals.org |
| N-Allyl-N-(3-phenylprop-2-ynyl)-p-toluenesulfonamide | Co₂(CO)₈, NMO, CH₂Cl₂, rt | Fused bicyclic cyclopentenone | 85 | beilstein-journals.org |
| N-(But-3-enyl)-N-propargyl-p-toluenesulfonamide | Co₂(CO)₈, Toluene, reflux | Fused six-membered ring system | 68 | nih.gov |
For the synthesis of spiro-heterocycles, the butynylpyrrolidine unit can be incorporated into a substrate designed for a ring-closing enyne metathesis (RCEYM) reaction. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium carbene complexes, joins an alkene and an alkyne tethered within the same molecule to form a ring containing a conjugated diene. nih.gov By designing a substrate where the butynylpyrrolidine moiety is attached to a cyclic ketone via an allylic group, subsequent RCEYM could generate a spirocyclic system where the pyrrolidine ring is spiro-fused to a newly formed carbocycle.
Intermediate in the Construction of Polycyclic Architectures
The strategic placement of the butynylpyrrolidine unit allows it to serve as a key intermediate in cascade reactions that build complex polycyclic architectures. The terminal alkyne can participate in cyclization reactions that form one ring, which then sets the stage for subsequent ring-forming events. For example, a derivative of this compound could be elaborated into an enyne and then subjected to an intramolecular Pauson-Khand reaction, as described previously, to generate a bicyclic core. beilstein-journals.orgnih.gov This core, containing a reactive cyclopentenone, can then undergo further annulations, such as Michael additions followed by aldol (B89426) condensations, to construct additional rings, leading to a complex polycyclic system in a stepwise or one-pot manner.
Furthermore, intramolecular hydroamination of aminoalkynes, catalyzed by various metal complexes, provides a direct route to cyclic imines or enamines, which are versatile intermediates for further polycyclization reactions, such as intramolecular Pictet-Spengler reactions. researchgate.netresearchgate.net
Integration into Macrocyclic Structures
Macrocycles are of significant interest in medicinal chemistry, and the butynylpyrrolidine moiety can be incorporated into these large-ring structures. Ring-closing enyne metathesis (RCEYM) is a powerful tool for macrocyclization. organic-chemistry.orgwikipedia.org A synthetic strategy could involve preparing a long-chain molecule containing the this compound unit at one end and a terminal alkene at the other. Exposure to a Grubbs-type ruthenium catalyst would then initiate RCEYM to forge the macrocyclic ring, embedding the pyrrolidine unit within the larger structure. nih.gov
Alternatively, the terminal alkyne is a perfect handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A linear precursor containing the butynylpyrrolidine group and a terminal azide (B81097) could be efficiently cyclized to form a triazole-containing macrocycle. Heck macrocyclization is another viable strategy, where a precursor containing the pyrrolidine unit and appropriately placed vinyl halide and alkene moieties can be cyclized using a palladium catalyst. mdpi.com
Application in the Synthesis of Pyrrolidine-Containing Scaffolds with Unique Structural Features
The application of this compound as a building block provides access to pyrrolidine-containing scaffolds with novel and unique structural features that are highly sought after in drug discovery. The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, and by combining it with the versatile reactivity of the alkyne, chemists can generate sp³-rich, three-dimensional structures. nih.gov
For example, the RCEYM reaction generates a 1,3-diene within the newly formed ring, a feature that can be used for subsequent Diels-Alder reactions to build even more complex, stereochemically dense polycyclic systems. organic-chemistry.org The Pauson-Khand reaction introduces a cyclopentenone ring, a common feature in many natural products, fused to the pyrrolidine core. nih.gov These synthetic strategies allow for the rapid assembly of complex molecules from a relatively simple starting material, providing access to unique chemical space for the development of new therapeutics.
Computational and Theoretical Investigations of 1 but 3 Yn 1 Yl Pyrrolidine
Quantum Chemical Studies on Molecular Conformation and Electronic Structure
Quantum chemical methods are essential for determining the most stable three-dimensional arrangement (conformation) of a molecule and for understanding the distribution of its electrons. The pyrrolidine (B122466) ring is known for its non-planar structure and conformational flexibility, often described as "pseudorotation". nih.gov
Theoretical studies on pyrrolidine derivatives often begin with geometry optimization to find the lowest energy conformers. The electronic structure is then analyzed, primarily through the lens of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A large HOMO-LUMO energy gap generally indicates high kinetic stability and low chemical reactivity. mdpi.com For instance, in a study on 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine, the HOMO-LUMO gap was calculated to be 4.61 eV, suggesting significant stability. mdpi.com
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These studies help in understanding the intrinsic electronic properties that govern the molecule's interactions. researchgate.net
Table 1: Example of Calculated Electronic Properties for a Pyrrolidine Derivative (Note: Data below is for 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine, illustrating typical quantum chemical outputs.)
| Parameter | Value | Significance |
| HOMO Energy | -6.97 eV | Indicates electron-donating ability |
| LUMO Energy | -2.36 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.61 eV | Relates to chemical stability and reactivity |
| Global Electrophilicity (ω) | 2.60 eV | Measures electrophilic character |
| Global Nucleophilicity (N) | 2.45 eV | Measures nucleophilic character |
| Data sourced from a computational study on a related pyrrolidine compound. mdpi.com |
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Selectivity
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It is employed to map out the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the most likely pathway. beilstein-journals.org
For reactions involving pyrrolidines, such as 1,3-dipolar cycloadditions to form the pyrrolidine ring, DFT calculations can establish the geometries and electronic structures of the products. mdpi.com These calculations are critical for predicting both regioselectivity and stereoselectivity. By comparing the activation energies (ΔG‡) of different possible reaction pathways, chemists can predict which product will form preferentially. beilstein-journals.orgresearchgate.net
In a study on the formation of a 1,4,5-trisubstituted pyrrolidine-2,3-dione, DFT calculations showed that the main product was formed via the pathway with the lowest activation barrier, indicating that the reaction is under kinetic rather than thermodynamic control. beilstein-journals.org This type of analysis is invaluable for optimizing reaction conditions and understanding unexpected outcomes.
Table 2: Illustrative DFT Data for a Reaction Forming a Pyrrolidine Derivative
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Reactants | Starting materials | 0.0 |
| Transition State 1 | First energy barrier | +15.2 |
| Intermediate | Stable intermediate species | -5.4 |
| Transition State 2 | Second energy barrier | +12.8 |
| Products | Final molecule | -21.6 |
| Note: This table represents typical data obtained from DFT calculations for reaction pathway analysis. |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Reactivity
While quantum methods are highly accurate, they are computationally expensive. Molecular Mechanics (MM) offers a faster alternative for exploring the conformational landscape of flexible molecules like 1-(but-3-yn-1-yl)pyrrolidine. MM methods use classical physics-based force fields to calculate the potential energy of different conformations, allowing for rapid screening of many possibilities. scispace.com
Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time. MD provides a powerful view of the dynamic behavior of the molecule, including its conformational changes and its interactions with other molecules, such as solvents. rsc.orgmdpi.com For the pyrrolidine scaffold, MD simulations can reveal the nature of its ring puckering and the preferential orientations of its substituents. researchgate.net This information is crucial for understanding how the molecule's shape influences its ability to interact with biological targets or participate in chemical reactions.
Modeling Solvent Effects on Reactivity Parameters
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational modeling is used to understand and predict these solvent effects. A combination of MD simulations and DFT calculations has been effectively used to study the influence of solvent on the nucleophilicity of the pyrrolidine nitrogen. rsc.orgresearchgate.net
In one such study, the nucleophilicity parameter (N) of pyrrolidine was determined in various methanol-acetonitrile solvent mixtures. rsc.org MD simulations revealed that in methanol-rich mixtures, strong hydrogen bonds form between the solvent and the pyrrolidine's nitrogen atom. This solvation shell shields the nitrogen's lone pair, thereby reducing its nucleophilicity. The theoretical nucleophilicity values calculated using a combined MD/DFT approach were in excellent agreement with experimental kinetic data. rsc.orgresearchgate.net This work demonstrates how computational models can accurately capture the complex interplay between a solute and its solvent environment to predict reactivity.
Table 3: Experimentally Determined and Theoretically Modeled Nucleophilicity (N) of Pyrrolidine in Different Solvents
| Solvent Composition (% CH₃CN in CH₃OH) | Mayr's Nucleophilicity Parameter (N) |
| 0% | 15.72 |
| 20% | 16.32 |
| 40% | 16.92 |
| 60% | 17.52 |
| 80% | 18.06 |
| 100% | 18.32 |
| Data sourced from a study on the parent pyrrolidine compound. rsc.org |
Analytical Approaches for Structural and Mechanistic Elucidation in the Context of 1 but 3 Yn 1 Yl Pyrrolidine Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "1-(But-3-yn-1-yl)pyrrolidine." Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the pyrrolidine (B122466) ring and the butynyl substituent.
In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the protons of the pyrrolidine ring and the butynyl chain are expected. The protons on the carbons adjacent to the nitrogen atom of the pyrrolidine ring would appear as multiplets, typically in the downfield region of the aliphatic range due to the deshielding effect of the nitrogen. The protons on the other carbons of the pyrrolidine ring would resonate at slightly higher fields. For the butynyl group, a characteristic triplet for the terminal alkyne proton would be observed, along with multiplets for the two methylene groups.
The ¹³C NMR spectrum provides further structural confirmation by showing distinct signals for each unique carbon atom in the molecule. The carbons of the pyrrolidine ring would appear in the aliphatic region, with the carbons bonded to the nitrogen appearing at a lower field. The sp-hybridized carbons of the alkyne would be readily identifiable in their characteristic chemical shift range.
NMR spectroscopy is also a powerful technique for monitoring the progress of reactions involving "this compound" rsc.org. By acquiring NMR spectra of the reaction mixture at different time points, the disappearance of reactant signals and the appearance of product signals can be tracked, providing insights into reaction kinetics and mechanisms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrrolidine CH₂ (α to N) | 2.5 - 2.8 | Multiplet |
| Pyrrolidine CH₂ (β to N) | 1.7 - 2.0 | Multiplet |
| N-CH₂-CH₂- | 2.6 - 2.9 | Multiplet |
| -CH₂-C≡CH | 2.2 - 2.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrrolidine C (α to N) | 50 - 55 |
| Pyrrolidine C (β to N) | 20 - 25 |
| N-CH₂- | 50 - 55 |
| -CH₂-C≡ | 15 - 20 |
| -C≡CH | 80 - 85 |
Mass Spectrometry (MS) for Product Identification and Reaction Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of "this compound" and its reaction products. The molecular ion peak in the mass spectrum confirms the compound's molecular formula, C₈H₁₃N.
Analysis of the fragmentation pattern provides valuable structural information. Common fragmentation pathways for N-alkylated pyrrolidines involve cleavage of the C-C bonds within the ring and the cleavage of the bond between the nitrogen and the alkyl substituent. For "this compound," fragmentation would likely lead to the formation of a stable pyrrolidinium ion and various fragments from the butynyl chain. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the unambiguous determination of elemental compositions for the parent molecule and its fragments.
In reaction analysis, MS can be used to identify intermediates and final products in a reaction mixture, providing insights into the reaction pathway.
Table 3: Expected Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 123 | [M]⁺ (Molecular Ion) |
| 70 | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound." The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure.
A sharp, weak absorption band around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak absorption in the region of 2100-2260 cm⁻¹. The presence of the pyrrolidine ring, a saturated amine, would be confirmed by C-N stretching vibrations, typically in the 1250-1020 cm⁻¹ region, and C-H stretching vibrations of the methylene groups just below 3000 cm⁻¹ dtic.milresearchgate.net.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Terminal Alkyne C-H Stretch | ~3300 | Sharp, Weak |
| Alkyne C≡C Stretch | 2100 - 2260 | Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |
Chromatographic Techniques for Purification and Analysis of Reaction Mixtures
Chromatographic techniques are essential for the purification of "this compound" and the analysis of the purity of reaction mixtures.
Gas Chromatography (GC) can be employed for the analysis of volatile compounds like "this compound." When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separating components of a mixture and identifying them based on their mass spectra.
High-Performance Liquid Chromatography (HPLC) is another valuable technique for both analysis and purification. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is often suitable for separating organic molecules like pyrrolidine derivatives. The choice of column and mobile phase composition can be optimized to achieve the desired separation.
Thin-Layer Chromatography (TTC) is a quick and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of products can be visualized, often under UV light or with a chemical stain.
These analytical methods, when used in concert, provide a comprehensive characterization of "this compound" and are instrumental in studying its chemical behavior and reactivity.
Future Research Directions and Unexplored Reactivity of 1 but 3 Yn 1 Yl Pyrrolidine
Exploration of Novel Catalytic Systems for Butynylpyrrolidine Transformations
The transformation of the butynylpyrrolidine scaffold can be significantly enhanced by the discovery of novel catalytic systems. Future research should focus on catalysts that can selectively activate either the alkyne or the pyrrolidine (B122466) moiety, or both, to achieve novel chemical transformations.
Potential Catalytic Systems for Investigation:
| Catalyst Type | Target Transformation | Potential Outcome |
| Gold (Au) Catalysts | Cycloisomerization of the alkyne | Formation of novel bicyclic or spirocyclic pyrrolidine derivatives. |
| Ruthenium (Ru) Catalysts | Alkyne metathesis | Dimerization or reaction with other alkynes to produce complex pyrrolidine-containing structures. |
| Copper (Cu) Catalysts | Click Chemistry (Azide-Alkyne Cycloaddition) | Conjugation with various molecules (biomolecules, polymers) for materials science and medicinal chemistry applications. |
| Palladium (Pd) Catalysts | Cross-coupling reactions (e.g., Sonogashira, Heck) | Functionalization of the alkyne terminus with aryl, vinyl, or other organic groups. |
| Iridium (Ir) Catalysts | C-H activation of the pyrrolidine ring | Direct functionalization of the pyrrolidine ring at positions that are typically unreactive. |
The development of these catalytic systems would not only expand the chemical space accessible from 1-(but-3-yn-1-yl)pyrrolidine but also provide more efficient and sustainable synthetic routes.
Development of Stereoselective Syntheses Involving the Butynylpyrrolidine Motif
The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. mdpi.comresearchgate.net Consequently, the development of methods for the stereoselective synthesis of substituted pyrrolidines is of great interest in organic chemistry. mdpi.comnih.govresearchgate.net Future work should aim to develop reactions that create new stereocenters on the pyrrolidine ring or the alkyne side chain of this compound with high levels of control.
Key Areas for Stereoselective Synthesis:
Asymmetric [3+2] Cycloadditions: Utilizing the butynylpyrrolidine motif in catalytic asymmetric 1,3-dipolar cycloadditions with azomethine ylides could lead to the synthesis of highly functionalized and stereochemically rich pyrrolidine structures. nih.govrsc.org
Chiral Ligand-Metal Complex Catalysis: The use of chiral catalysts could enable enantioselective transformations of the alkyne group, such as asymmetric hydrogenation or hydrofunctionalization, introducing chirality to the side chain.
Organocatalysis: Chiral organocatalysts, such as proline derivatives, could be employed to catalyze stereoselective additions to the alkyne or reactions involving the pyrrolidine nitrogen, leading to the formation of optically active products. nih.gov
Success in this area would provide access to a diverse library of chiral butynylpyrrolidine derivatives, which could be valuable as intermediates in the synthesis of biologically active molecules.
Investigation of Unconventional Reaction Pathways for Alkyne and Pyrrolidine Ring Modifications
Moving beyond traditional transformations, future research could explore unconventional reaction pathways to modify the this compound structure in novel ways. This involves exploring reactions that are less common for these functional groups or that could lead to unexpected molecular rearrangements.
Examples of Unconventional Pathways:
| Reaction Type | Description | Potential Product |
| Enyne Cyclizations | Gold- or platinum-catalyzed cyclization of the butynyl group with a tethered alkene. | Fused or bridged ring systems containing the pyrrolidine core. |
| Radical Cyclizations | Tin- or silane-mediated radical cyclization onto the alkyne. | Formation of carbocyclic or heterocyclic rings fused to the pyrrolidine. |
| Ring-Opening/Ring-Closing Metathesis | Reaction involving the pyrrolidine ring (if appropriately functionalized) and the alkyne. | Synthesis of larger nitrogen-containing heterocycles. |
| Photochemical Reactions | UV-light-induced [2+2] cycloadditions of the alkyne with alkenes. | Formation of cyclobutene-fused pyrrolidine derivatives. |
Investigating these pathways could lead to the discovery of entirely new molecular scaffolds with unique chemical and physical properties.
Computational Prediction and Experimental Verification of New Reactivity Modes
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reaction mechanisms and exploring new reactivity. beilstein-journals.orgnih.gov Applying computational methods to this compound can guide experimental work and uncover novel reaction pathways that might not be intuitively obvious.
A Combined Computational and Experimental Approach:
Modeling Reaction Intermediates and Transition States: DFT calculations can be used to model the transition states of potential reactions, providing insight into the feasibility and selectivity of a proposed transformation. beilstein-journals.orgresearchgate.net
Predicting Reaction Outcomes: By comparing the energy barriers of different potential pathways, computational studies can predict the most likely product of a reaction under specific conditions. nih.govacs.org
Understanding Electronic Properties: Analysis of the molecule's electronic structure can identify sites of high reactivity (nucleophilic or electrophilic centers) and predict how the molecule will interact with different reagents. mdpi.com
Experimental Validation: The predictions from computational studies must then be tested in the laboratory to confirm their validity and to optimize reaction conditions.
This synergistic approach can accelerate the discovery of new reactions and provide a deeper understanding of the factors that control the reactivity of the butynylpyrrolidine scaffold.
Application as a Versatile Chemical Synthon in Advanced Organic Synthesis
The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. Given its dual functionality, this compound is an excellent candidate for use as a versatile synthon in the construction of complex target molecules. evitachem.com The pyrrolidine moiety is a common feature in many biologically active compounds, and the terminal alkyne provides a handle for a wide range of coupling and functionalization reactions. nih.govnih.gov
Potential Applications as a Synthon:
Natural Product Synthesis: The butynylpyrrolidine core could be elaborated to form the backbone of various alkaloids and other nitrogen-containing natural products.
Medicinal Chemistry: The alkyne group can be used to attach the pyrrolidine scaffold to other pharmacophores via "click" chemistry, enabling the rapid synthesis of compound libraries for drug discovery.
Materials Science: Incorporation of the butynylpyrrolidine unit into polymers or other materials could impart unique properties, such as altered solubility, basicity, or metal-coordinating ability.
By strategically employing this compound as a key building block, synthetic chemists can streamline the synthesis of complex molecules and explore new areas of chemical space.
Q & A
Q. What are the established synthetic routes for 1-(But-3-yn-1-yl)pyrrolidine, and how can reaction conditions be optimized for higher yields?
The synthesis of pyrrolidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a protocol analogous to the synthesis of 2-pyrrolidine-1-yl-benzaldehydes can be adapted: heating a mixture of pyrrolidine with a substituted alkyne halide (e.g., 3-bromobut-1-yne) in a polar aprotic solvent like DMF, using potassium carbonate as a base at 150°C for 20 hours . Key optimization parameters include:
- Solvent selection : DMF enhances nucleophilicity but may require post-reaction extraction (e.g., ethyl acetate/water partitioning).
- Catalyst/base : Potassium carbonate is preferred for its mild basicity and solubility.
- Purification : Column chromatography or recrystallization improves purity. Yields >90% are achievable with strict temperature control and inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve discrepancies in spectral data?
Critical techniques include:
- 1H/13C NMR : The alkyne proton (δ ~2.5–3.0 ppm) and pyrrolidine ring protons (δ ~1.9–3.3 ppm) provide structural confirmation .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+ for C8H13N, m/z 123.105).
- IR spectroscopy : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and pyrrolidine N-H bending (~1500 cm⁻¹).
Discrepancies in data (e.g., shifted NMR peaks) may arise from solvent effects, concentration, or impurities. Cross-validation using multiple techniques (e.g., comparing experimental MS with computational predictions) is recommended .
Q. What safety protocols are critical when handling this compound during synthesis?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhaling volatile intermediates.
- Waste disposal : Segregate hazardous waste (e.g., unreacted alkyne halides) and consult professional disposal services .
Advanced Research Questions
Q. What are the common impurities or by-products formed during the synthesis of this compound, and how can they be identified and mitigated?
Common impurities include:
- Unreacted starting materials : Residual pyrrolidine or alkyne halides, detectable via TLC or GC-MS.
- Dimerization products : Result from alkyne coupling under basic conditions.
Mitigation strategies: - Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress .
- Purification : Silica gel chromatography with gradient elution (hexane to ethyl acetate) isolates the target compound .
Q. How does the steric and electronic environment of the pyrrolidine ring influence the reactivity of this compound in nucleophilic reactions?
The pyrrolidine ring’s electron-rich nitrogen enhances nucleophilicity, but steric hindrance from the but-3-yn-1-yl group may limit accessibility. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in reactions like Michael additions or cycloadditions. Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying substituents) is advised .
Q. What are the best practices for storing this compound to ensure long-term stability, and what degradation products should be monitored?
- Storage conditions : Keep in airtight containers under nitrogen at –20°C to prevent oxidation or moisture absorption .
- Degradation products : Monitor for pyrrolidine N-oxide (via LC-MS) or hydrolyzed alkyne derivatives (via IR).
- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) assess shelf life .
Q. How can researchers explore the pharmacological activity of this compound analogs while addressing structural-activity relationship (SAR) challenges?
- Analog design : Introduce substituents (e.g., halogens, methyl groups) at the alkyne or pyrrolidine positions to modulate lipophilicity and target binding .
- In vitro assays : Test analogs against receptors (e.g., NMDA for PCP-like activity) using competitive binding assays .
- Data analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ values) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
